molecular formula C11H17N3O2S B1598338 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine CAS No. 436095-35-1

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Cat. No. B1598338
M. Wt: 255.34 g/mol
InChI Key: LENADRWBVLFBSX-UHFFFAOYSA-N
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Description

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine (MPPA) is a synthetic organic compound that is used in a variety of scientific research applications. MPPA is a versatile compound that is used to study the biochemical and physiological effects of various compounds, as well as to gain insight into the mechanisms of action of certain compounds. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has shown that derivatives of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, have been designed and synthesized, demonstrating notable antibacterial activities against various pathogens. These compounds are synthesized through connection reactions and optimized conditions, leading to yields as high as 75% under specific conditions. Their antibacterial efficacy, particularly against G. zeae, C. mandshurica, and F. oxysporum, has been investigated, revealing that certain derivatives exhibit superior antibacterial properties at specific concentrations (Wu Qi, 2014).

Advancements in Chelate Chemistry

The sulfomethylation of piperazine and other macrocycles with formaldehyde bisulfite in aqueous media has been explored, revealing the influence of pH on the introduction of methanesulfonate groups into these structures. This research has paved the way for developing mono- and diacetate, phosphonate, and phosphinate derivatives, highlighting the versatility of piperazine-based compounds in creating complex chelating agents with potential applications in medicinal chemistry and material science (J van Westrenen & A D Sherry, 1992).

Receptor Antagonism and Radioligand Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, demonstrating subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. This research not only identified potent compounds but also developed a new radioligand, PSB-603, for selective labeling of A2B receptors, offering a valuable tool for studying this receptor subtype in various biological contexts (T. Borrmann et al., 2009).

Piperazine Derivatives as Ligands for Melanocortin Receptors

Research into piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" has led to the synthesis and characterization of several derivatives. These studies have provided insights into the structural requirements for MC4R specificity and activity, contributing to the understanding of receptor-ligand interactions and the potential for developing targeted therapies for conditions influenced by this receptor system (F. Mutulis et al., 2004).

Development of β3-Adrenoceptor Agonists

Piperazine sulfonamides have been identified as novel determinants for potent and selective β3-adrenoceptor agonists. These compounds, characterized by their unique structural features, have shown significant potential in modulating β3-adrenoceptor activity, which is crucial for developing therapies for metabolic and cardiovascular diseases (M. Perrone et al., 2009).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENADRWBVLFBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390414
Record name 3-(4-Methylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

CAS RN

436095-35-1
Record name 3-(4-Methylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure of intermediate Example 2 with to 3-Nitro-benzenesulfonyl chloride (4.4 g, 20 mmol) and N-methyl-piperazine (2.2 ml 20 mmol) as an off white solid (3.6 g, 70%). MS (ESI) m/z=256 [M+H]+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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